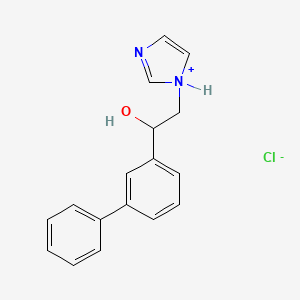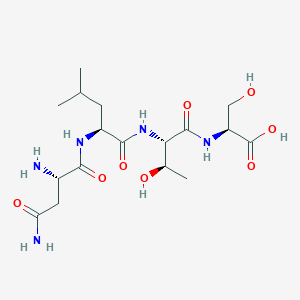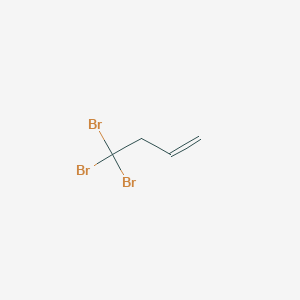
1-Butene, 4,4,4-tribromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butene, 4,4,4-tribromo- is an organobromine compound with the molecular formula C4H5Br3. It is a derivative of 1-butene where three hydrogen atoms on the terminal carbon are replaced by bromine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butene, 4,4,4-tribromo- can be synthesized through the bromination of 1-butene. The reaction typically involves the addition of bromine (Br2) to 1-butene in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the tribromo derivative.
Industrial Production Methods: In an industrial setting, the production of 1-butene, 4,4,4-tribromo- involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butene, 4,4,4-tribromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Elimination Reactions: Often carried out using strong bases like potassium tert-butoxide (KOtBu) at elevated temperatures.
Addition Reactions: Can involve various nucleophiles under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, and other substituted derivatives.
Elimination Reactions: Products are primarily alkenes.
Addition Reactions: Products depend on the nucleophile used and can include a wide range of organic compounds.
Wissenschaftliche Forschungsanwendungen
1-Butene, 4,4,4-tribromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, agrochemicals, and specialty polymers.
Wirkmechanismus
The mechanism of action of 1-Butene, 4,4,4-tribromo- involves its reactivity with various nucleophiles and bases. The presence of three bromine atoms makes it highly reactive, allowing it to participate in multiple chemical transformations. The molecular targets and pathways depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Butene, 4-bromo-: A mono-brominated derivative of 1-butene.
1-Butene, 4,4-dibromo-: A di-brominated derivative of 1-butene.
Comparison: 1-Butene, 4,4,4-tribromo- is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to its mono- and di-brominated counterparts. This increased reactivity makes it a valuable reagent in various chemical synthesis processes.
Eigenschaften
CAS-Nummer |
67003-21-8 |
|---|---|
Molekularformel |
C4H5Br3 |
Molekulargewicht |
292.79 g/mol |
IUPAC-Name |
4,4,4-tribromobut-1-ene |
InChI |
InChI=1S/C4H5Br3/c1-2-3-4(5,6)7/h2H,1,3H2 |
InChI-Schlüssel |
HGDJILUFENUKCD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


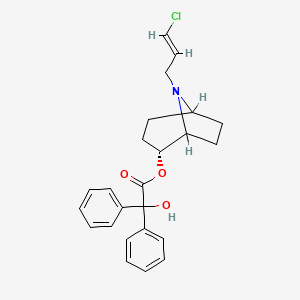

![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)
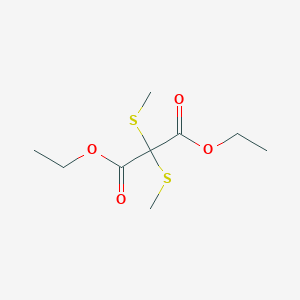
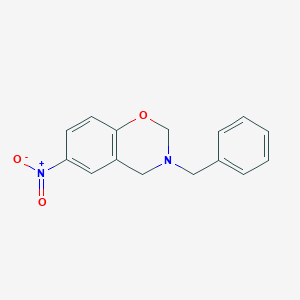
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
![1,6-Diazabicyclo[4.3.3]dodecane](/img/structure/B14466591.png)
phosphane](/img/structure/B14466596.png)
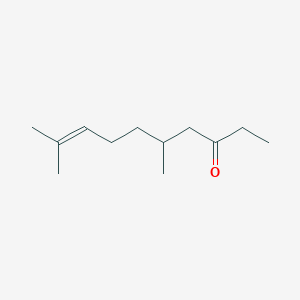
![2-[(2-Hydroxyethyl)amino]dodecanoic acid](/img/structure/B14466606.png)
![2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B14466624.png)
